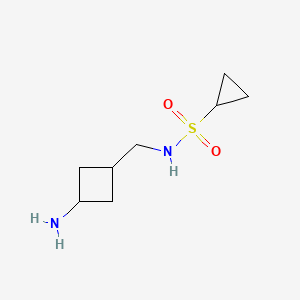
2-Ethoxy-5-(3-fluorophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(3-fluorophenyl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, which are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(3-fluorophenyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-ethoxyaniline, undergoes nitration to form 2-ethoxy-5-nitroaniline. This intermediate is then reduced to 2-ethoxy-5-aminophenol.
Suzuki-Miyaura Coupling: The 2-ethoxy-5-aminophenol is then subjected to a Suzuki-Miyaura coupling reaction with 3-fluorophenylboronic acid in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-(3-fluorophenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-(3-fluorophenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-(3-fluorophenyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-5-(4-fluorophenyl)aniline
- 2-Ethoxy-5-(2-fluorophenyl)aniline
- 2-Methoxy-5-(3-fluorophenyl)aniline
Uniqueness
2-Ethoxy-5-(3-fluorophenyl)aniline is unique due to the specific positioning of the ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C14H14FNO |
|---|---|
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
2-ethoxy-5-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C14H14FNO/c1-2-17-14-7-6-11(9-13(14)16)10-4-3-5-12(15)8-10/h3-9H,2,16H2,1H3 |
Clave InChI |
HGYCPINYVYBYJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)




![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)




